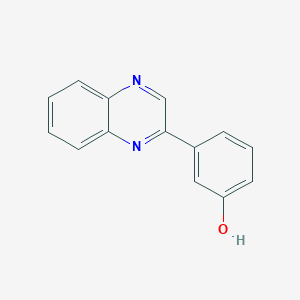

2-(3-Hydroxyphenyl)quinoxaline

Description

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Chemical Research

The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational work opened the door to the exploration of a vast array of quinoxaline-based molecules. Over the decades, research into quinoxaline scaffolds has expanded dramatically, driven by their diverse applications in various scientific and industrial fields. rsc.orgresearchgate.net

The inherent versatility of the quinoxaline core has made it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in biologically active compounds. mtieat.orgresearchgate.netrsc.org Quinoxaline derivatives have been investigated for a wide spectrum of pharmacological activities. ontosight.aiwisdomlib.org Beyond pharmaceuticals, these compounds have also found utility as dyes, corrosion inhibitors, and in the development of electronic materials. ipp.ptrsc.orgmdpi.com The continuous interest in quinoxalines stems from their relatively straightforward synthesis and the wide range of biological and physical properties that can be achieved through various substitutions on the core structure. nih.govresearchgate.net

Overview of Heterocyclic Chemistry Relevance

Quinoxaline, also known as benzopyrazine, is a cornerstone of heterocyclic chemistry. wikipedia.orgresearchgate.net As a nitrogen-containing heterocyclic compound, it is an essential building block in organic synthesis. mtieat.orgresearchgate.net The fusion of the electron-donating benzene (B151609) ring with the electron-withdrawing pyrazine (B50134) ring creates a unique electronic environment within the molecule. rsc.org This electronic nature, coupled with the presence of two nitrogen atoms, makes the quinoxaline ring system a versatile platform for a multitude of chemical transformations.

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that remains a fundamental method in heterocyclic chemistry. encyclopedia.pub Modern synthetic strategies have introduced milder and more efficient methods, including the use of various catalysts and green chemistry approaches. mtieat.orgresearchgate.netiosrphr.org The reactivity of the quinoxaline ring allows for further functionalization, enabling the creation of a vast library of derivatives with tailored properties. rsc.org

Structural Significance of Phenolic Hydroxyl Groups in Quinoxaline Frameworks

Phenolic hydroxyl groups are known to be important for various biological activities, including antioxidant properties. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. nih.gov In the context of quinoxaline derivatives, the presence of a phenolic hydroxyl group has been shown to be important for certain biological activities. nih.gov For instance, studies on quinoxalinone derivatives have highlighted the importance of the phenolic hydroxyl group for their inhibitory activity against certain enzymes. nih.gov The ability of the hydroxyl group to participate in redox reactions also contributes to the antioxidant potential of these compounds. wiley.com

The specific placement of the hydroxyl group at the meta-position of the phenyl ring in 2-(3-Hydroxyphenyl)quinoxaline influences the electronic distribution and steric hindrance around the molecule, which in turn can affect its reactivity and interaction with other molecules. wiley.com

Structure

3D Structure

Properties

IUPAC Name |

3-quinoxalin-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLJNCMSIWPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Advanced Molecular Modeling of 2 3 Hydroxyphenyl Quinoxaline and Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intrinsic properties of quinoxaline (B1680401) derivatives at the molecular level. These theoretical calculations provide insights into the electronic characteristics and reactivity of the molecules, which are crucial for designing novel compounds with desired properties.

Electronic Structure Analysis (HOMO/LUMO Energy)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For 2-phenylquinoxaline (B188063), a close structural analog of 2-(3-Hydroxyphenyl)quinoxaline, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been performed to determine these parameters. researchgate.net These values provide a reasonable approximation for understanding the electronic behavior of this compound.

| Parameter | Value (eV) for 2-Phenylquinoxaline |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| ΔE (HOMO-LUMO Gap) | 4.4871 |

The relatively large HOMO-LUMO energy gap suggests that 2-phenylquinoxaline is a stable molecule with low chemical reactivity. nih.gov The negative values of both HOMO and LUMO energies indicate that the molecule is stable.

Fukui Functions and Molecular Reactivity Parameters

Fukui functions are essential descriptors in conceptual DFT that help in predicting the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as the number of electrons is varied. High values of the Fukui function indicate a higher reactivity of a particular site.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can reveal the charge transfer pathways and their stabilizing energies. For instance, in related heterocyclic systems, NBO analysis has been instrumental in quantifying the delocalization of electron density from lone pairs of heteroatoms to antibonding orbitals of adjacent bonds, which is a key factor in their chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-phenylquinoxaline, MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the quinoxaline ring, making them the most probable sites for electrophilic attack. researchgate.net The hydrogen atoms of the phenyl ring, on the other hand, exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions, including drug-receptor binding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand the binding mechanism of a ligand with its protein target and to estimate the binding affinity.

Ligand-Protein Interaction Analysis with Enzyme Targets

Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes, and molecular docking has been a key tool in elucidating their mechanism of action.

Cholinesterases: A study on the butyrylcholinesterase (BChE) inhibitory activity of a series of quinoxaline derivatives identified this compound as a potent inhibitor with an IC50 value of 7.7 ± 1.0 μM. researchgate.net This finding suggests that the 3-hydroxyphenyl substituent plays a crucial role in the inhibitory activity. While a specific docking study for this compound against BChE was not detailed in the available literature, docking studies of other quinoxaline derivatives against cholinesterases have revealed key interactions. For example, some derivatives have been shown to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.govnih.gov

Glycosidases: Quinoxaline derivatives have also been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Molecular docking studies have shown that these compounds can bind to the active sites of these enzymes with significant binding affinities. nih.govresearchgate.netnih.govusm.myrsc.org For instance, certain quinoxaline-hydrazone hybrids have demonstrated better binding energies than the standard drug acarbose (B1664774) against α-glucosidase. rsc.org

Kinases: Kinases are important targets in cancer therapy, and several quinoxaline derivatives have been evaluated as kinase inhibitors. Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinase. ekb.egresearchgate.nettandfonline.com These studies have highlighted the importance of hydrogen bonding and hydrophobic interactions with key amino acid residues in the kinase domain.

Viral Proteins: The antiviral potential of quinoxaline derivatives has also been explored through molecular docking against various viral protein targets. nih.govnih.govresearchgate.netresearchgate.net For example, some quinoxaline derivatives have been investigated as potential inhibitors of proteins from viruses such as influenza and SARS-CoV-2. nih.govnih.gov These computational studies help in identifying potential lead compounds for the development of new antiviral agents.

Receptor Binding Affinity Predictions

In computational drug design, predicting the binding affinity between a small molecule, such as a this compound derivative, and a biological target is a critical step. This process is primarily accomplished through molecular docking simulations. These simulations place the ligand (the quinoxaline derivative) into the active site of a receptor (typically a protein) in various orientations and conformations to find the most favorable binding mode. The strength of this interaction is then estimated using a scoring function, which calculates a value representing the binding affinity, often expressed in kcal/mol.

Molecular docking studies on various quinoxaline derivatives have successfully predicted their binding interactions with several key protein targets. For instance, docking studies have been employed to elucidate the binding modes of novel quinoxaline compounds with targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2). These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity scores from these simulations often correlate well with experimentally determined biological activities, such as IC₅₀ values, validating the predictive power of the computational models.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 (2OH4) | -11.93 to -17.11 | ASP 1044, GLU 883 |

| N-acetamide quinoxaline derivative | α-glucosidase | -6.5 | Not Specified |

| N-acetamide quinoxaline derivative | α-amylase | -6.9 | Not Specified |

| Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives | COVID-19 Main Protease | -7.6 | Not Specified |

| Quinoxaline-based sulfonohydrazide (Compound 6a) | sPLA2 | Not Specified (IC₅₀ = 0.0475 µM) | Sulfonohydrazide moiety identified as important |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For quinoxaline derivatives, MD simulations are crucial for assessing the conformational stability of the ligand within the receptor's binding pocket and for analyzing the persistence of key interactions.

An MD simulation begins with the best-docked pose from a molecular docking study. The ligand-protein complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the forces on each atom are calculated. By solving Newton's equations of motion, the trajectory of every atom is tracked over a set period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory provides valuable insights:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify their flexibility. Analysis of the RMSF of active site residues can show how the protein conformation adapts to the presence of the bound quinoxaline derivative.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds throughout the simulation. This helps determine which hydrogen bonds are stable and transient, providing a more accurate picture of the key interactions holding the complex together. Studies on quinoxaline derivatives have used MD simulations to confirm the stability of complexes with targets like the c-Kit tyrosine kinase receptor and SARS-CoV-2 proteases, validating the docking results by showing that crucial interactions are maintained over the simulation time. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinoxaline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of quinoxaline derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) is collected. This set is typically divided into a training set for building the model and a test set for validating it.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic structure, and steric characteristics.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). biointerfaceresearch.com

Validation: The model's predictive power is rigorously assessed using the test set and statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (pred_R²). nih.gov

Successful 2D and 3D-QSAR models have been developed for various series of quinoxaline derivatives to predict their anti-tubercular, anticancer, and anti-malarial activities. nih.govnih.gov These models help identify the key structural features that are either beneficial or detrimental to the desired biological activity.

In QSAR modeling, quantum chemical parameters are a specific class of descriptors derived from quantum mechanics calculations, such as Density Functional Theory (DFT). These parameters provide detailed information about the electronic properties of a molecule, which are fundamental to its interaction with a biological receptor. abjournals.org Correlating these parameters with biological endpoints allows for a deeper, mechanistically-informed understanding of the structure-activity relationship.

Commonly used quantum chemical parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap often implies higher chemical reactivity and can be correlated with the molecule's ability to interact with a receptor. iucr.org

Dipole Moment: This describes the polarity of the molecule, which is important for its solubility and its ability to form electrostatic interactions within a binding pocket.

Atomic Charges: The distribution of partial charges on the atoms of the quinoxaline derivative can indicate sites prone to electrostatic or hydrogen-bonding interactions.

Electrostatic Potential (ESP): The ESP map shows the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), highlighting potential sites for interaction with the receptor.

By incorporating these descriptors into QSAR models, researchers can establish robust correlations. For example, a QSAR model for quinoxaline derivatives might show that a negative electrostatic potential in a specific region of the molecule (e.g., around the hydroxyl group of the hydroxyphenyl moiety) is positively correlated with inhibitory activity, suggesting a key hydrogen bond acceptor role. nih.gov

| Quantum Chemical Parameter | Significance in QSAR Modeling |

|---|---|

| Energy of HOMO (EHOMO) | Represents the electron-donating ability of a molecule. |

| Energy of LUMO (ELUMO) | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and molecular stability. iucr.org |

| Dipole Moment | Quantifies molecular polarity, influencing solubility and electrostatic interactions. |

| Mulliken Atomic Charges | Describes the electron distribution and identifies sites for electrostatic interactions. |

| Electrostatic Potential (ESP) | Maps electron-rich and electron-poor regions, predicting interaction sites. |

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. Based on the electron distribution of a molecule calculated from its crystal structure, this method provides a unique way to understand how molecules pack together in the solid state. For quinoxaline derivatives, this analysis reveals the nature and relative importance of interactions like hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal's structure and properties. nih.gov

The analysis involves mapping different properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule in a crystal contributes more than that of all other molecules. Key visualizations include:

dnorm Surface: This surface is colored to show intermolecular contacts that are shorter (red spots), equal to (white areas), or longer (blue areas) than the van der Waals radii sum. The red spots are particularly important as they highlight close contacts like strong hydrogen bonds. nih.gov

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are a histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, and the area under these features can be used to calculate the percentage contribution of each interaction to the total crystal packing. nih.govnih.gov

Studies on various phenyl-substituted quinoxalines have used Hirshfeld analysis to detail their packing motifs. For instance, in one crystal structure of a 1-nonyl-3-phenylquinoxalin-2-one, H···H contacts accounted for the largest contribution (70.6%) to the crystal packing, followed by H···C/C···H (15.5%) and H···O/O···H (4.6%) interactions. iucr.orgnih.gov In another pyrrolo[1,2-a] quinoxaline derivative, H···H contacts were also dominant (30.6%), but significant contributions also came from H···O (24.8%) and H···C (14.4%) interactions. nih.gov This detailed breakdown is invaluable for crystal engineering and understanding the solid-state properties of these compounds.

Structure Activity Relationship Sar Investigations of 2 3 Hydroxyphenyl Quinoxaline Analogues

Influence of Substituent Position and Nature (e.g., 2, 3, 6-positions)

The biological activity of 2-(3-hydroxyphenyl)quinoxaline analogues is significantly modulated by the position and electronic properties of substituents on the quinoxaline (B1680401) scaffold and the pendant phenyl ring.

2- and 3-Positions: The substitution pattern at the 2- and 3-positions of the quinoxaline ring is a key determinant of activity. Studies on related 2,3-disubstituted quinoxalines have shown that these positions are amenable to a variety of substitutions, including aryl, alkyl, alkynyl, and amino groups. nih.gov For instance, in a series of quinoxalin-6-amine analogues, furan (B31954) substitutions at the 2,3-positions were found to be particularly effective for antiproliferative activity against cancer cell lines. nih.gov In contrast, substitutions with methyl, thiophene, and phenyl groups at these positions were also explored, indicating the versatility of this scaffold. nih.gov

Furthermore, the nature of the linker at the 3-position can have a profound impact. Some studies suggest that an NH linker at this position is essential for certain anticancer activities, with aliphatic linkers showing decreased potency. mdpi.com Conversely, other research indicates that an aliphatic CH2 linker at the third position is crucial for activity against other cancer cell lines, while an N-linker is detrimental. mdpi.com This highlights the target-dependent nature of SAR at this position.

6-Position: The 6-position of the quinoxaline ring has been identified as another critical site for modification. For example, the introduction of a sulfonamide group at the 6-position was found to be unsuitable for growth-inhibitory activity in one study of quinoxalin-6-amine analogs. nih.gov However, in other contexts, substitutions at this position can be beneficial. For instance, in a series of quinoxaline sulfonamide derivatives, the nature of the substituent on a phenylsulfonamide moiety at the 6-position influenced antibacterial activity. An ortho-hydroxyl group on the phenylsulfonamide increased activity, a 2-chlorophenyl group resulted in moderate activity, while a methoxyphenyl group led to a decrease in activity. mdpi.com

The following table summarizes the influence of various substituents at different positions on the biological activity of quinoxaline analogues, based on findings from related series.

| Position | Substituent/Moiety | Influence on Biological Activity |

| 2,3 | Furan | Generally enhances antiproliferative activity. nih.gov |

| 3 | NH Linker | Essential for certain anticancer activities. mdpi.com |

| 3 | Aliphatic Linker (e.g., CH2) | Can be essential for or detrimental to anticancer activity, depending on the specific analogue and target. mdpi.com |

| 6 | Sulfonamide | May not be suitable for antiproliferative activity. nih.gov |

| 6 | Phenylsulfonamide with ortho-OH | Increased antibacterial activity. mdpi.com |

| 6 | Phenylsulfonamide with 2-chlorophenyl | Moderate antibacterial activity. mdpi.com |

| 6 | Phenylsulfonamide with methoxyphenyl | Decreased antibacterial activity. mdpi.com |

| 7 | Electron-withdrawing group (e.g., NO2) | Decreases anticancer activity. mdpi.com |

Impact of Aromatic and Aliphatic Moieties on Biological Activity

The introduction of aromatic and aliphatic moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of this compound analogues.

Aromatic Moieties: The presence of aromatic groups, such as a phenyl ring at the 2-position, is a defining feature of this class of compounds. The substitution pattern on this phenyl ring is crucial. For instance, the presence of an unsubstituted aromatic ring was associated with higher anticancer activity in some quinoxaline-coumarin hybrids. mdpi.com When substitutions are present, electron-withdrawing groups like chlorine have been shown to produce higher activity than other electron-withdrawing groups like bromine or electron-releasing groups such as methyl. mdpi.com In the context of 2,3-diphenylquinoxaline (B159395) sulfonamides, the introduction of various aromatic amines to the sulfonyl chloride intermediate yielded a range of biologically active compounds. mdpi.com

The nature of the aromatic group itself is also important. In one study, a benzoxazole (B165842) moiety at the second position of the quinoxaline nucleus produced higher anticancer activity than other heterocyclic systems. mdpi.com A benzyl (B1604629) linker at the third position has also been shown to increase activity, in contrast to a sulfonyl linker which decreases it. mdpi.com

Aliphatic Moieties: The role of aliphatic groups is more complex and appears to be highly dependent on their location and the specific biological target. As mentioned previously, an aliphatic CH2 linker at the 3-position has been reported as both essential for and detrimental to anticancer activity in different studies. mdpi.com It has been noted that in many cases, an aliphatic linker is more reactive than a hetero-atomic linker. mdpi.com The length and nature of aliphatic chains can also be critical. For example, in a series of 2-oxo-3-phenylquinoxaline derivatives, modifications involving aliphatic chains were made to generate compounds with antiproliferative activity. nih.gov

The table below provides a comparative overview of the impact of aromatic and aliphatic moieties on the biological activity of quinoxaline analogues.

| Moiety Type | Position | Specific Moiety | Impact on Biological Activity |

| Aromatic | 2 | Unsubstituted Phenyl | Higher anticancer activity in some series. mdpi.com |

| Aromatic | 2 | Phenyl with Electron-Withdrawing Groups (e.g., Cl) | Can enhance anticancer activity. mdpi.com |

| Aromatic | 2 | Benzoxazole | Higher anticancer activity than other heterocycles. mdpi.com |

| Aromatic | 3 | Benzyl Linker | Increases anticancer activity. mdpi.com |

| Aliphatic | 3 | CH2 Linker | Activity is context-dependent. mdpi.com |

Role of Specific Functional Groups (e.g., Hydroxyl, Furyl, Methoxyphenyl, Sulfonyl)

Specific functional groups play a pivotal role in defining the biological activity of this compound analogues through their electronic and steric effects, as well as their potential for hydrogen bonding and other intermolecular interactions.

Hydroxyl Group: The hydroxyl group on the 3-position of the phenyl ring is a key feature of the parent compound. In related structures, the presence and position of hydroxyl groups can be critical. For instance, an ortho-hydroxyl group on a phenylsulfonamide moiety attached to the quinoxaline core was found to increase antibacterial activity. mdpi.com This suggests that the hydroxyl group may be involved in key interactions with the biological target, possibly through hydrogen bonding.

Furyl Group: As previously noted, the incorporation of furan rings at the 2 and 3-positions of the quinoxaline nucleus has been shown to be advantageous for antiproliferative activity. nih.gov The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring can participate in π-stacking interactions, potentially enhancing binding to target proteins.

Sulfonyl Group: The sulfonyl group, often incorporated as a sulfonamide or a sulfonyl linker, generally appears to have a negative impact on the biological activity of these compounds. A sulfonyl linker at the third position of the quinoxaline system has been reported to decrease anticancer activity. mdpi.com Similarly, sulfonamide substitution at the 6-position was found to be unsuitable for growth-inhibitory activity in another study. nih.gov However, the sulfonamide moiety is a well-established pharmacophore in its own right, and its utility in quinoxaline-based drug design may depend on the specific therapeutic target. mdpi.com

A summary of the roles of these specific functional groups is presented in the table below.

| Functional Group | Position/Context | Role in Biological Activity |

| Hydroxyl (-OH) | On a pendant phenylsulfonamide | Can increase antibacterial activity, possibly via hydrogen bonding. mdpi.com |

| Furyl | 2 and 3-positions | Generally enhances antiproliferative activity. nih.gov |

| Methoxyphenyl (-C6H4OCH3) | On a pendant sulfonamide | Can decrease antibacterial activity. mdpi.com |

| Sulfonyl (-SO2-) | As a linker at the 3-position or a substituent at the 6-position | Often associated with decreased biological activity in the studied contexts. nih.govmdpi.com |

Conformational Effects on Receptor Binding

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For this compound analogues, the relative orientation of the quinoxaline core and the hydroxyphenyl ring, as well as the conformation of any flexible side chains, can significantly influence receptor binding and, consequently, biological activity.

While specific conformational analyses of this compound are not extensively detailed in the available literature, insights can be drawn from related structures. Computational studies, such as molecular docking, are often employed to understand these interactions. For quinoxaline derivatives, the basic scaffold is known to participate in interactions with receptor binding pockets. researchgate.net These interactions can include π-hydrophobic and van der Waals forces. researchgate.net

Pharmacological and Biological Activity Profiling: Mechanistic and Application Oriented Studies

Anticancer Mechanisms

The anticancer properties of quinoxaline (B1680401) scaffolds are a subject of intensive research. These compounds have been shown to interfere with multiple pathways essential for tumor growth and survival.

Modulation of Cell Proliferation Pathways

Quinoxaline derivatives have demonstrated significant anti-proliferative effects across a range of cancer cell lines. While specific studies on 2-(3-Hydroxyphenyl)quinoxaline's direct modulation of cell proliferation pathways are emerging, the broader class of quinoxaline compounds is known to inhibit the growth of various tumor cells. For instance, certain quinoxaline derivatives have shown potent activity against liver cancer (HepG2) and prostate cancer (PC-3) cells. nih.gov The anti-proliferative efficacy is often attributed to the core quinoxaline structure, with substitutions on the phenyl ring influencing the potency. The hydroxyl group at the meta-position of the phenyl ring in this compound is a key structural feature that is being investigated for its contribution to these antiproliferative effects.

Induction of Apoptosis and Cell Cycle Perturbation

A crucial mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle. Research on quinoxaline-based compounds has provided substantial evidence of their ability to trigger these processes in cancer cells.

Studies on structurally related quinoxaline derivatives have shown they can induce apoptosis and cause cell cycle arrest. For example, certain quinoxaline compounds have been observed to arrest the cell cycle in the S phase or the G2/M phase. nih.govnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Furthermore, these compounds can initiate apoptosis through the modulation of key regulatory proteins. Investigations have revealed that some quinoxaline derivatives can upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the programmed demise of the cancer cell. For instance, treatment of PC-3 prostate cancer cells with a quinoxaline-based derivative led to a dose-dependent increase in pro-apoptotic markers, confirming its role in inducing apoptosis. nih.gov Similarly, other quinoxaline derivatives have been shown to induce apoptosis in A549 lung cancer cells. mdpi.com

| Compound | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative IV | PC-3 (Prostate) | S Phase Arrest | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 | nih.gov |

| 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ) | T-84 (Colon) | G2/M Arrest | Induction of apoptosis | nih.gov |

| 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate | A549 (Lung) | Not specified | Induction of apoptosis | mdpi.com |

Enzyme Inhibition Relevant to Oncogenesis

The aberrant activity of various enzymes, particularly kinases and topoisomerases, is a hallmark of many cancers. Quinoxaline derivatives have been identified as potent inhibitors of several of these key oncogenic enzymes.

VEGFR-2 and c-Met Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Quinoxalines are recognized as selective ATP-competitive inhibitors of numerous kinases, including VEGFR-2. ekb.eg Several studies have reported the synthesis of quinoxaline derivatives with potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs like sorafenib. rsc.orgrsc.org Similarly, the c-Met kinase, another receptor tyrosine kinase implicated in tumor growth and metastasis, has been successfully targeted by quinoxaline-based inhibitors. ekb.egnih.gov

Topoisomerase I/II Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition can lead to DNA damage and subsequent cell death, making them attractive targets for cancer therapy. Certain quinoxaline derivatives have been shown to be effective inhibitors of topoisomerase II. nih.govnih.govnih.gov For example, a quinoxaline-based compound demonstrated an IC50 value of 7.529 µM against topoisomerase II. nih.gov

| Compound Class | Enzyme Target | Reported IC50 Values | Reference |

|---|---|---|---|

| Quinoxaline-2(1H)-ones | VEGFR-2 | 0.75 - 1.36 µM | rsc.org |

| 3-Methylquinoxaline derivatives | VEGFR-2 | IC50 = 2.7 nM (for compound 17b) | rsc.org |

| Quinoxaline Derivative IV | Topoisomerase II | 7.529 µM | nih.gov |

| Quinoxaline derivatives | c-Met Kinase | Potent inhibitory activity reported | nih.gov |

Antiviral Activity Investigations

Beyond their anticancer properties, quinoxaline derivatives have demonstrated promising activity against a variety of viruses, positioning them as a scaffold for the development of novel antiviral agents.

Inhibition of Viral Protein Functions

The antiviral mechanism of quinoxaline derivatives often involves the direct inhibition of key viral proteins, thereby disrupting the viral life cycle.

Influenza NS1A: The non-structural protein 1A (NS1A) of the influenza A virus is a critical virulence factor that helps the virus evade the host's immune response. A study focused on developing inhibitors of NS1A synthesized a library of quinoxaline derivatives. nih.gov It was found that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA), a crucial step in the virus's ability to suppress the host's antiviral defenses. nih.gov Notably, compounds with a phenol substitution, such as this compound, generally exhibited improved activity compared to their methoxyphenyl counterparts. nih.gov Some of the most active compounds in this series had IC50 values in the low micromolar range. nih.govresearchgate.net

Cyclophilin A in SARS-CoV: Cyclophilin A (CypA) is a host cell protein that has been implicated in the replication of several viruses, including coronaviruses like SARS-CoV. nih.govdoi.org CypA interacts with the nucleocapsid protein of SARS-CoV, and this interaction is believed to be important for viral replication. nih.gov Research has shown that inhibitors of CypA can suppress the replication of coronaviruses. doi.orgnih.govmdpi.com A specific quinoxaline compound, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline, has been identified as a potent inhibitor of human Cyclophilin A, suggesting that the quinoxaline scaffold can be effective in targeting this host-virus interaction. nih.gov

Broad-Spectrum Antiviral Potential

The quinoxaline nucleus is considered a "privileged structure" in medicinal chemistry, as it is a component of various compounds with a wide range of biological activities. Numerous reviews have highlighted the broad-spectrum antiviral potential of quinoxaline derivatives. nih.govnih.govrsc.org These compounds have shown activity against a diverse array of viruses, including respiratory pathogens. rsc.org The versatility of the quinoxaline scaffold allows for the synthesis of a large number of derivatives, which can be screened for activity against different viral targets. This adaptability makes quinoxalines a promising platform for the development of new antiviral therapies to combat both existing and emerging viral threats. nih.govnih.gov

Antimicrobial Efficacy

While the quinoxaline scaffold is a core component in many compounds investigated for their antimicrobial properties, specific data on the efficacy of this compound against bacterial and fungal strains was not available in the reviewed scientific literature. Quinoxaline derivatives, in general, have been noted for their potential as antibacterial and antifungal agents nih.govrsc.orgresearchgate.netresearchgate.netwisdomlib.orgmdpi.comresearchgate.netnih.gov.

Numerous studies confirm that various derivatives of quinoxaline show activity against both Gram-positive and Gram-negative bacteria nih.govresearchgate.net. However, specific minimum inhibitory concentration (MIC) values or other quantitative measures of antibacterial activity for this compound were not found in the surveyed literature.

The broader class of quinoxaline compounds has been a subject of research for antifungal applications, with some derivatives showing efficacy against various fungal pathogens researchgate.netmdpi.comnih.govresearchgate.net. Despite this, specific studies detailing the antifungal activity profile of this compound could not be identified in the available research.

Enzyme Inhibition Studies

The inhibitory effects of this compound have been evaluated against several enzyme systems. Notably, it has demonstrated selective inhibitory action against butyrylcholinesterase.

In a study evaluating a series of quinoxaline derivatives, this compound was identified as a selective inhibitor of butyrylcholinesterase (BChE) researchgate.netnih.gov. Alzheimer's disease is associated with a deficit in the neurotransmitter acetylcholine, and the inhibition of cholinesterase enzymes like BChE is a key therapeutic strategy researchgate.netnih.gov. While the activity of acetylcholinesterase (AChE) is known to decrease in advanced Alzheimer's, BChE activity can be elevated, making it a significant target for intervention researchgate.netnih.gov.

The study found that this compound was among the most active compounds in the series against BChE, with an IC50 value comparable to the standard drug, galantamine researchgate.netnih.gov. Conversely, the compound showed no inhibitory activity against acetylcholinesterase (AChE), highlighting its selectivity for BChE researchgate.netnih.govnih.gov.

| Compound | Target Enzyme | IC50 Value (μM) | Standard (Galantamine) IC50 (μM) |

|---|---|---|---|

| This compound | Butyrylcholinesterase (BChE) | 7.7 ± 1.0 | 6.6 ± 0.38 |

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic approach for managing postprandial hyperglycemia in diabetes mellitus nih.govacs.org. While various quinoxaline derivatives have been synthesized and evaluated for their potential to inhibit these enzymes, specific inhibitory data for this compound against α-glucosidase and α-amylase were not present in the reviewed literature nih.govresearchgate.netresearchgate.netresearchgate.net.

As part of a broader biological evaluation, this compound was screened for its inhibitory potential against other enzyme systems, specifically urease and α-chymotrypsin researchgate.netnih.gov. The study's findings indicated that the compound demonstrated no inhibitory activity against either of these enzymes researchgate.netnih.gov.

Antioxidant Activity Assessment

The antioxidant potential of quinoxaline derivatives, including this compound, is a significant area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate this activity. nih.govrsc.org In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.

Studies on various pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their radical scavenging capabilities. For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent radical scavenger in the DPPH assay. nih.gov The antioxidant activity of these compounds is often attributed to their chemical structure, which can effectively delocalize electrons and stabilize radical species. Computational studies have further supported these findings, indicating that some derivatives exhibit hydroxyl radical scavenging activity comparable to reference antioxidants like Trolox and melatonin in non-polar environments. nih.gov The presence of hydroxyl groups on the phenyl ring, as in this compound, is expected to contribute significantly to its antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of Selected Quinoxaline Derivatives

| Compound | Concentration (µM) | % DPPH Scavenging Activity | IC50 (µM) |

|---|---|---|---|

| Derivative 8d | 100 | 95.4 | 24.1 researchgate.net |

| 50 | 68.8 | ||

| 10 | 39.6 | ||

| Quercetin (Standard) | - | - | 0.033 mM nih.gov |

| Derivative 3a | 128 mg/mL | 24 | - nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Antidiabetic Activity Studies

Quinoxaline derivatives have emerged as promising candidates for the development of novel antidiabetic agents. ijbpas.comnih.govresearchgate.net Their mechanism of action often involves the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. researchgate.netresearchgate.net Inhibition of these enzymes delays the breakdown of carbohydrates in the small intestine, leading to a slower absorption of glucose and a reduction in postprandial hyperglycemia. nih.govmendeley.com

A variety of quinoxaline derivatives have been synthesized and evaluated for their in vitro antidiabetic activity. For example, a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives demonstrated moderate to good inhibitory activity against both α-amylase and α-glucosidase. researchgate.net The N-allyl- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative, in particular, showed significant inhibitory percentages against both enzymes, comparable to the standard drug acarbose (B1664774). researchgate.net Similarly, other studies have reported quinoxaline derivatives with potent α-amylase and α-glucosidase inhibitory activities, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net The structural features of these molecules, including the nature and position of substituents on the quinoxaline and phenyl rings, play a crucial role in their inhibitory potency. researchgate.net

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Quinoxaline Derivatives

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| N-allyl- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine (10a) | 64.70 ± 0.02 researchgate.net | 75.36 ± 0.01 researchgate.net |

| Acarbose (Standard) | 67.33 ± 0.01 researchgate.net | 57.79 ± 0.01 researchgate.net |

| General range for 1,2,4-triazolo[4,3-a]quinoxalines | 21.85 ± 0.01 to 64.70 ± 0.02 researchgate.net | 23.93 ± 0.01 to 75.36 ± 0.01 researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Anthelmintic Activity

Helminth infections are a major global health problem, and the development of resistance to existing anthelmintic drugs necessitates the search for new therapeutic agents. researchgate.netijarset.com Quinoxaline derivatives have shown potential as effective anthelmintics. In vitro studies are often conducted using the adult earthworm Pheretima posthuma due to its anatomical and physiological resemblance to intestinal roundworms that infect humans. ijplantenviro.comiajps.com

The anthelmintic activity is typically assessed by observing the time taken for paralysis and death of the worms upon exposure to the test compounds. researchgate.net Studies on novel quinoxaline-2,3-dione-6-sulphonyl benzimidazole derivatives have demonstrated pronounced anthelmintic effects compared to the parent quinoxaline-2,3-dione. researchgate.net The presence of specific functional groups, such as an acetyl moiety in the benzimidazole ring, has been shown to enhance the activity. researchgate.net The evaluation of various concentrations of these compounds allows for the determination of their dose-dependent efficacy. ijarset.com

**Table 3: Anthelmintic Activity of Synthesized Quinoxaline Derivatives against *Pheretima posthuma***

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|---|

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole | 20 | Significant activity reported researchgate.net | Significant activity reported researchgate.net |

| Albendazole (Standard) | Varies | Varies | Varies |

This table is interactive and can be sorted by clicking on the column headers.

Anti-inflammatory Properties

Quinoxaline and its derivatives have been investigated for their anti-inflammatory potential, with various in vitro and in vivo models being utilized. nih.govijpras.comresearchgate.net A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay. nih.govinteresjournals.org Since denaturation of proteins is a well-documented cause of inflammation, the ability of a compound to prevent this process is indicative of its anti-inflammatory properties. nih.gov

The egg albumin denaturation assay is a widely used technique where the test compound's ability to inhibit heat-induced denaturation of egg albumin is measured. nih.gov Studies on quinoxaline sulfonamide derivatives have demonstrated their capacity to inhibit protein denaturation, with the percentage of inhibition varying among different derivatives. sphinxsai.com The anti-inflammatory effects of quinoxalines are attributed to their ability to inhibit various inflammatory modulators, including cyclooxygenase and certain cytokines. nih.gov The structural modifications on the quinoxaline scaffold significantly influence their anti-inflammatory potential. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Quinoxaline Sulfonamide Derivatives

| Derivative | % Inhibition of Protein Denaturation |

|---|---|

| L1 | 2.25 to 22.95 ijpras.comsphinxsai.com |

| L2 | 2.25 to 22.95 ijpras.comsphinxsai.com |

| L3 | 2.25 to 22.95 sphinxsai.com |

| Diclofenac Sodium (Standard) | Comparable activity reported sphinxsai.com |

This table is interactive and can be sorted by clicking on the column headers.

Corrosion Inhibition Studies

Quinoxaline derivatives have been recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. jmaterenvironsci.comorientjchem.org Their inhibitory action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. semanticscholar.org This adsorption occurs through the heteroatoms (nitrogen), π-electrons of the aromatic rings, and polar functional groups present in the quinoxaline structure. mdpi.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the inhibition efficiency. jmaterenvironsci.comsemanticscholar.org Potentiodynamic polarization studies have shown that quinoxaline derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.comsemanticscholar.org EIS measurements have demonstrated that the presence of these inhibitors increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, further confirming the formation of a protective layer. jmaterenvironsci.comsemanticscholar.org The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations. orientjchem.org

Table 5: Corrosion Inhibition Efficiency of a Quinoxaline Derivative on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| (E)-3-(4-methylstyryl)quinoxalin-2(1H)- one (QNMS) | 10⁻³ | 91 semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Applications in Material Science and Emerging Technologies

Development of Dyes and Pigments Based on Chromophoric Properties

Quinoxaline (B1680401) derivatives are known for their chromophoric nature, arising from π–π* and n–π* electronic transitions within the aromatic system. scholaris.ca The absorption and emission characteristics can be readily tuned by the introduction of various substituents. The electronic properties of the 3-hydroxyphenyl group, being an electron-donating moiety, are anticipated to influence the intramolecular charge transfer (ICT) characteristics of 2-(3-Hydroxyphenyl)quinoxaline. This ICT from the hydroxyphenyl donor to the quinoxaline acceptor can lead to absorption of light in the visible region of the electromagnetic spectrum, a prerequisite for a compound to function as a dye or pigment. nih.gov

The photophysical properties of quinoxaline derivatives are highly sensitive to their chemical environment, a phenomenon known as solvatochromism. nih.gov In polar solvents, a red-shift in the emission spectrum is often observed due to the stabilization of the polar excited state. scholaris.ca This property is of interest for the development of "smart" dyes that can respond to changes in their surroundings. The specific absorption and emission wavelengths of this compound would be dependent on the solvent polarity, with more polar solvents likely inducing a greater Stokes shift.

Table 1: General Photophysical Properties of Substituted Quinoxalines

| Quinoxaline Derivative Type | Typical Absorption Range (nm) | Typical Emission Range (nm) | Key Influencing Factors |

| Aryl-substituted Quinoxalines | 350 - 450 | 400 - 550 | Nature and position of aryl substituents, solvent polarity. scholaris.ca |

| Donor-Acceptor Quinoxalines | 400 - 600 | 500 - 700 | Strength of donor and acceptor groups, extent of π-conjugation. rsc.org |

This table presents generalized data for classes of quinoxaline derivatives to provide context for the expected properties of this compound.

Exploration in Electroluminescent Materials and Organic Light-Emitting Devices

The field of organic light-emitting devices (OLEDs) has seen significant interest in quinoxaline derivatives due to their inherent luminescence and good thermal stability. google.com These compounds can function in various roles within an OLED, including as emitters, host materials, or electron-transporting layers. rsc.orgresearchgate.net The rigid structure of the quinoxaline core contributes to a high glass transition temperature (Tg), which is a desirable characteristic for morphological stability and longevity of OLED devices. google.com

The electroluminescent properties of quinoxaline derivatives are closely linked to their molecular structure. The introduction of a 3-hydroxyphenyl group can influence the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule. The hydroxyl group, being electron-donating, would be expected to raise the HOMO level, thereby affecting the charge injection and transport properties, as well as the emission color. nih.gov For instance, in donor-acceptor type quinoxaline derivatives, the emission color can be tuned across the visible spectrum by modifying the donor and acceptor moieties. rsc.org

While specific device performance data for this compound is not available, the broader class of quinoxaline-based materials has been successfully incorporated into OLEDs, demonstrating their potential. For example, multifunctional materials based on quinoxaline and triphenylamine (B166846) have been shown to exhibit efficient electroluminescence. rsc.org

Role in Organic Semiconductors

Quinoxaline derivatives have emerged as a promising class of n-type and ambipolar organic semiconductors. nih.govresearchgate.net Their electron-deficient nature facilitates electron transport, a crucial property for applications in organic field-effect transistors (OFETs) and other organic electronic devices. nih.gov The performance of these materials is governed by factors such as charge carrier mobility and the on/off ratio in a transistor device.

Polymers incorporating quinoxaline units have demonstrated good semiconductor properties with high hole mobilities. nih.gov While data for the specific compound of interest is lacking, the general characteristics of quinoxaline-based materials suggest its potential as an organic semiconductor.

Table 2: Representative Charge Transport Properties of Quinoxaline-Based Organic Semiconductors

| Material Type | Charge Carrier Type | Mobility (cm²/Vs) | On/Off Ratio |

| Quinoxaline-based Polymers | p-type | Up to 0.12 | > 10^5 |

| Small Molecule Quinoxalines | n-type/ambipolar | 10⁻⁵ to 10⁻² | 10^5 to 10^7 |

This table provides representative data for different types of quinoxaline-based semiconductors to illustrate their potential performance, as specific data for this compound is not available. The actual performance would depend on the specific molecular structure and device architecture.

Fluorescent Material Applications

The inherent fluorescence of the quinoxaline core makes its derivatives suitable for a range of applications as fluorescent materials. nih.gov These applications include fluorescent probes for sensing ions and biomolecules, as well as materials for fluorescent lighting and displays. arabjchem.orgrsc.org The fluorescence properties, such as quantum yield and emission wavelength, are highly dependent on the molecular structure and the surrounding environment. researchgate.net

The 3-hydroxyphenyl substituent in this compound is expected to play a significant role in its fluorescent behavior. The hydroxyl group can act as a proton donor or acceptor, and its electronic interaction with the quinoxaline core can lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT). ESIPT is a process that can result in a large Stokes shift, which is advantageous in fluorescence imaging applications to minimize self-absorption.

Furthermore, the sensitivity of the fluorescence of quinoxaline derivatives to their environment can be exploited for sensing applications. For example, changes in solvent polarity, pH, or the presence of specific metal ions can lead to a measurable change in the fluorescence intensity or wavelength. nih.govarabjchem.org While the specific sensing capabilities of this compound have not been reported, its structure suggests potential for the development of novel fluorescent probes. The synthesis of such fluorescent quinoxalines can often be achieved through straightforward condensation reactions. asmarya.edu.ly

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(3-Hydroxyphenyl)quinoxaline, both ¹H and ¹³C NMR spectroscopy would provide invaluable data on the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinoxaline (B1680401) and the 3-hydroxyphenyl moieties. The protons on the quinoxaline ring system would likely appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The protons of the 3-hydroxyphenyl group would also resonate in this region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would be observed in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group would have a characteristic chemical shift, aiding in its definitive assignment.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Quinoxaline Protons | 7.5 - 8.5 | 125 - 145 |

| 3-Hydroxyphenyl Protons | 6.8 - 7.8 | 115 - 160 |

| Hydroxyl Proton | Variable (e.g., 5.0 - 10.0) | - |

| Quinoxaline Carbons | - | 125 - 155 |

| 3-Hydroxyphenyl Carbons | - | 115 - 160 |

| Carbon bearing OH | - | 155 - 160 |

Note: The data in this table is predicted and may vary based on experimental conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound is expected to absorb UV or visible light, resulting in one or more absorption bands. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption Region/Wavelength | Corresponding Functional Group/Transition |

| IR Spectroscopy | 3200-3600 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| IR Spectroscopy | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| IR Spectroscopy | 1400-1600 cm⁻¹ | Aromatic C=C and C=N stretch |

| UV-Vis Spectroscopy | 200-400 nm | π → π* and n → π* transitions |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of a newly synthesized compound.

Chromatographic Methods (TLC, LC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively assessing the purity of a sample and for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of complex mixtures and for the accurate determination of the purity of the final product. LC-MS can separate this compound from any impurities and provide their respective mass-to-charge ratios, aiding in their identification.

Conclusion and Future Perspectives in Quinoxaline Research

Current Gaps in Understanding 2-(3-Hydroxyphenyl)quinoxaline

Despite the vast body of research on quinoxalines, a detailed understanding of this compound is still lacking. The primary gap lies in the comprehensive evaluation of its biological activity profile. While general quinoxaline (B1680401) derivatives are known to exhibit a range of pharmacological effects, the specific impact of the 3-hydroxyphenyl moiety at the 2-position on these activities has not been thoroughly elucidated. researchgate.netresearchgate.net

Furthermore, there is a scarcity of data on its photophysical and electronic properties. Quinoxaline derivatives are known for their applications in optoelectronic devices, but the fluorescence, phosphorescence, and charge-transport characteristics of this compound have not been systematically investigated. researchgate.netresearchgate.netnih.gov Understanding these properties is crucial for assessing its potential in material science applications.

Potential for Novel Therapeutic or Material Applications

The structural features of this compound suggest several promising avenues for therapeutic and material science applications. The quinoxaline core is a known pharmacophore, and the hydroxyphenyl group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov This suggests potential as an inhibitor for various enzymes or as a ligand for receptors implicated in a range of diseases.

Therapeutic Potential:

| Potential Therapeutic Area | Rationale |

| Anticancer | Quinoxaline derivatives have shown significant anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerase II. nih.govsemanticscholar.org The hydroxyl group could enhance binding to target proteins. |

| Antiviral | The quinoxaline scaffold is present in several antiviral agents. nih.gov Research into derivatives has shown potential against a range of viruses. nih.gov |

| Anti-inflammatory | Many quinoxaline derivatives exhibit anti-inflammatory properties. The hydroxyphenyl moiety is also found in known anti-inflammatory compounds. |

| Neuroprotective | Quinoxaline derivatives have been investigated as antagonists for NMDA receptors, suggesting a potential role in treating neurodegenerative disorders. nih.gov |

Material Science Potential:

| Potential Application | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | The quinoxaline core is an excellent electron acceptor, and the hydroxyphenyl group can be used to tune the electronic properties, potentially leading to efficient blue light emitters. researchgate.netresearchgate.net |

| Sensors | The nitrogen atoms in the quinoxaline ring and the hydroxyl group can act as binding sites for metal ions or other analytes, making it a candidate for fluorescent sensors. mspmbeed.com |

| Photofunctional Materials | The photophysical properties of quinoxaline derivatives can be modulated by substituents, opening up possibilities for applications in photodynamic therapy or as photo-responsive materials. nih.gov |

Directions for Future Synthetic Innovations

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov For this compound, this would typically involve the reaction of o-phenylenediamine with 3-hydroxyphenylglyoxal. While effective, there is a continuous drive towards more efficient, sustainable, and versatile synthetic methodologies.

Future synthetic innovations could focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of the synthesis. rsc.org This includes microwave-assisted synthesis and the use of reusable catalysts. nih.govrsc.org

Multi-component Reactions: Developing one-pot, multi-component reactions to construct the this compound scaffold with greater complexity and diversity in a single step. rsc.org

Late-Stage Functionalization: Creating methods for the direct functionalization of the pre-formed this compound molecule. This would allow for the rapid generation of a library of derivatives for SAR studies.

Flow Chemistry: Employing continuous flow reactors for a safer, more scalable, and efficient synthesis, which is particularly important for potential industrial applications.

Advances in Computational Prediction and Experimental Validation

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. For this compound, computational methods can play a crucial role in bridging the existing knowledge gaps and guiding future research.

Computational Approaches:

| Computational Method | Application for this compound |

| Molecular Docking | Predicting the binding affinity and mode of interaction with various biological targets to identify potential therapeutic applications. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculating the electronic structure, HOMO-LUMO energy levels, and predicting photophysical properties like absorption and emission spectra. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of derivatives based on their structural features. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of the compound early in the discovery process. nih.gov |

Experimental Validation:

The predictions from these computational studies must be rigorously validated through experimental work. This includes:

In vitro biological assays to confirm the predicted therapeutic activities.

Spectroscopic measurements (UV-Vis, fluorescence, phosphorescence) to verify the calculated photophysical properties. researchgate.netscielo.br

X-ray crystallography to determine the precise three-dimensional structure and confirm the binding modes predicted by docking studies.

In vivo studies in animal models to evaluate the efficacy and safety of promising therapeutic candidates.

By integrating these advanced computational and experimental approaches, the scientific community can efficiently explore the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Hydroxyphenyl)quinoxaline and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions. A key approach involves reacting brominated aryl ketones (e.g., 5-bromo-2-hydroxyacetophenone) with o-phenylenediamine in ethanol under reflux, yielding intermediates like 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline. Subsequent acetylation or halogenation steps refine the product . Alternative routes include condensation of α-diketones (e.g., benzil) with o-phenylenediamine in solvents like rectified spirit, forming the quinoxaline core .

Q. What spectroscopic and analytical techniques are used to characterize this compound derivatives?

- Methodological Answer :

- 1H-NMR : Detects isomeric structures and confirms substitution patterns (e.g., distinct proton environments in dihydroquinoxaline intermediates) .

- Melting Point Analysis : Validates purity and crystallinity .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, as seen in fluorophenyl-quinoxaline derivatives .

Q. What types of chemical reactions are typical for 2-hydroxyquinoxaline derivatives?

- Methodological Answer :

- Nucleophilic Addition : Reacts with acetylenes to form vinyloxyquinoxalines under mild conditions .

- Vinylation : Produces enonitriles when treated with alkynenitriles, useful for synthesizing bioactive hybrids .

- Substitution : Halogenation (e.g., bromine in acetic acid) introduces electrophilic groups for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Temperature Control : Conduct condensation at 60°C to balance reaction rate and side-product formation .

- Solvent Selection : Use ethanol for polar intermediates or glacial acetic acid for halogenation .

- Catalyst Screening : Explore acid catalysts (e.g., NaOAc) to accelerate cyclization .

Q. How can researchers address the formation of isomeric byproducts during synthesis?

- Methodological Answer :

- Chromatographic Separation : Employ silica gel chromatography with gradients (e.g., 5% EtOAc/hexanes) to resolve isomers .

- Derivatization : Acetylation under reflux (e.g., acetic anhydride) converts hydroxyl groups to acetates, simplifying NMR interpretation .

Q. What computational strategies predict the biological activity of quinoxaline derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets like PI3Kα or adenosine receptors to prioritize compounds for synthesis .

- DFT Analysis : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with herbicidal or anticancer activity .

Q. How are structure-activity relationships (SAR) analyzed for anticancer quinoxaline derivatives?

- Methodological Answer :

- Hybridization : Couple quinoxaline with coumarin or phenyl moieties to enhance cytotoxicity (e.g., MCF-7 cell assays) .

- Substituent Variation : Test electron-withdrawing groups (e.g., bromine) for improved topoisomerase II inhibition .

Q. What experimental methods evaluate the biological mechanisms of quinoxaline derivatives?

- Methodological Answer :

- Cell Cycle Analysis : Flow cytometry identifies G1/S arrest in cancer cells .

- Enzyme Inhibition Assays : Measure IC50 values for targets like PI3Kα or TGF-βRI using kinase activity kits .

- Receptor Binding Studies : Radioligand displacement assays quantify affinity for adenosine receptors (A1, A3) .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

Q. Tables for Key Data

| Synthetic Route | Key Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromoacetophenone + o-PDA | Ethanol, 60°C, NaOAc | 56–61 | |

| Benzil + o-PDA | Rectified spirit, reflux | 70–80 |

| Biological Activity | Target/Mechanism | IC50/Ki | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | Topoisomerase II inhibition | 24–40 nM | |

| A1 Adenosine Receptor Antagonism | Radioligand displacement | 0.5 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.